molecular formula C18H19N5O2 B2645329 2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 876902-60-2

2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2645329
CAS No.: 876902-60-2
M. Wt: 337.383
InChI Key: UGTRTXNTUQRQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines purine and imidazole moieties

Scientific Research Applications

2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include methylating agents, aromatic aldehydes, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and imidazole derivatives with comparable structures and properties. Examples include:

Uniqueness

What sets 2,4,7-Trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione apart is its unique combination of purine and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4,7-trimethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-5-7-13(8-6-11)10-22-12(2)9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTRTXNTUQRQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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